1-Ethyl-1-nonylpiperidinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1-nonylpiperidinium bromide is a quaternary ammonium compound with the molecular formula C16H34BrN. It is known for its ionic liquid properties, which make it a versatile compound in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-nonylpiperidinium bromide can be synthesized through a quaternization reaction. This involves the reaction of 1-nonylpiperidine with ethyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-1-nonylpiperidinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions typically results in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1-nonylpiperidinium bromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-ethyl-1-nonylpiperidinium bromide involves its interaction with molecular targets through ionic interactions. The compound can disrupt cell membranes by interacting with the lipid bilayer, leading to cell lysis. In chemical reactions, it acts as a phase transfer catalyst, facilitating the transfer of reactants between different phases .
Vergleich Mit ähnlichen Verbindungen
1-Ethylpyridinium Bromide: Similar in structure but with a pyridinium ring instead of a piperidinium ring.
1-Ethyl-1-methylpiperidinium Bromide: Similar but with an additional methyl group on the nitrogen atom.
Uniqueness: 1-Ethyl-1-nonylpiperidinium bromide is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as in surfactants and emulsifiers .
Eigenschaften
CAS-Nummer |
23489-02-3 |
---|---|
Molekularformel |
C16H34BrN |
Molekulargewicht |
320.35 g/mol |
IUPAC-Name |
1-ethyl-1-nonylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C16H34N.BrH/c1-3-5-6-7-8-9-11-14-17(4-2)15-12-10-13-16-17;/h3-16H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MCIBKPBLZSQKAI-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC[N+]1(CCCCC1)CC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.